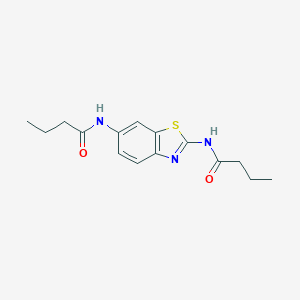![molecular formula C18H20BrN3O B251093 2-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251093.png)
2-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Mécanisme D'action
The mechanism of action of 2-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide involves its interaction with the dopamine D3 receptor. This compound binds to the receptor and blocks the activity of dopamine, which is a neurotransmitter that plays a role in reward, motivation, and movement. By blocking the activity of the dopamine D3 receptor, 2-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide can modulate the signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
2-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and reduce inflammation. In vivo studies have shown that this compound can modulate the activity of the dopamine system and improve motor function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide in lab experiments is its potency and selectivity as a dopamine D3 receptor antagonist. This compound has been found to be more potent and selective than other compounds that have been used to study the dopamine D3 receptor. However, one limitation of using this compound is its potential toxicity, which can vary depending on the experimental conditions and the dose used.
Orientations Futures
There are several future directions for the study of 2-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide. One direction is the development of new compounds that are based on the structure of this compound and have improved potency and selectivity for the dopamine D3 receptor. Another direction is the exploration of the potential therapeutic applications of this compound in the treatment of neurological disorders, such as Parkinson's disease. Additionally, the role of this compound in the modulation of other signaling pathways and its potential applications in cancer and inflammation research warrant further investigation.
Méthodes De Synthèse
The synthesis of 2-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide involves several steps. The first step is the preparation of 2-bromo-4-nitrobenzoic acid by reacting 2-bromo-4-nitrotoluene with sodium nitrate and sulfuric acid. The second step involves the reduction of the nitro group to an amino group using tin and hydrochloric acid. The third step is the protection of the amino group using tert-butoxycarbonyl chloride. The fourth step involves the reaction of the protected amine with 4-methylpiperazine in the presence of triethylamine. The final step is the deprotection of the amine using trifluoroacetic acid to yield 2-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide.
Applications De Recherche Scientifique
2-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been used in a wide range of scientific research applications. One of the main applications of this compound is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in cell signaling. 2-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been found to be a potent and selective antagonist of the dopamine D3 receptor, which is a GPCR. This compound has also been used to study the role of GPCRs in cancer, inflammation, and neurological disorders.
Propriétés
Formule moléculaire |
C18H20BrN3O |
|---|---|
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
2-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H20BrN3O/c1-21-10-12-22(13-11-21)17-9-5-4-8-16(17)20-18(23)14-6-2-3-7-15(14)19/h2-9H,10-13H2,1H3,(H,20,23) |
Clé InChI |
FFEHJRBAOXIRJM-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br |
SMILES canonique |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-fluoro-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B251010.png)
![N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B251013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B251014.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B251018.png)
![2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251019.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3,5-dimethoxybenzamide](/img/structure/B251025.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B251027.png)
![N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B251028.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide](/img/structure/B251029.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-fluorobenzamide](/img/structure/B251030.png)

